Cas no 2247106-01-8 (3,5-Difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride)

3,5-Difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride derivative, primarily employed as a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of fluorine atoms enhances its reactivity and selectivity, making it valuable for constructing complex molecular architectures. The methoxymethoxy (MOM) protecting group offers stability under various reaction conditions while allowing selective deprotection when required. This compound is particularly useful in nucleophilic substitution reactions, cross-coupling processes, and as a precursor for sulfonamide formation. Its well-defined structure and high purity ensure consistent performance in synthetic workflows, facilitating the development of bioactive molecules and advanced materials. Proper handling is advised due to its sulfonyl chloride reactivity.
3,5-Difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride structure
2247106-01-8 structure
Product name:3,5-Difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride
CAS No:2247106-01-8
MF:C8H7ClF2O4S
MW:272.653587579727
CID:6403454
PubChem ID:165719556

3,5-Difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • EN300-6493417
    • 2247106-01-8
    • 3,5-difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride
    • 3,5-Difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride
    • Inchi: 1S/C8H7ClF2O4S/c1-14-4-15-8-6(11)2-5(10)3-7(8)16(9,12)13/h2-3H,4H2,1H3
    • InChI Key: BKGAULSTHLVTKU-UHFFFAOYSA-N
    • SMILES: ClS(C1C=C(C=C(C=1OCOC)F)F)(=O)=O

Computed Properties

  • Exact Mass: 271.9721639g/mol
  • Monoisotopic Mass: 271.9721639g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 61Ų

3,5-Difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6493417-5.0g
3,5-difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride
2247106-01-8
5g
$3520.0 2023-05-31
Enamine
EN300-6493417-0.25g
3,5-difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride
2247106-01-8
0.25g
$1117.0 2023-05-31
Enamine
EN300-6493417-0.05g
3,5-difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride
2247106-01-8
0.05g
$1020.0 2023-05-31
Enamine
EN300-6493417-0.5g
3,5-difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride
2247106-01-8
0.5g
$1165.0 2023-05-31
Enamine
EN300-6493417-0.1g
3,5-difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride
2247106-01-8
0.1g
$1068.0 2023-05-31
Enamine
EN300-6493417-10.0g
3,5-difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride
2247106-01-8
10g
$5221.0 2023-05-31
Enamine
EN300-6493417-2.5g
3,5-difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride
2247106-01-8
2.5g
$2379.0 2023-05-31
Enamine
EN300-6493417-1.0g
3,5-difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride
2247106-01-8
1g
$1214.0 2023-05-31

3,5-Difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride Related Literature

Additional information on 3,5-Difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride

Introduction to 3,5-Difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride (CAS No. 2247106-01-8)

3,5-Difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 2247106-01-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various biologically active molecules. The presence of both fluorine and methoxy groups in its structure imparts unique electronic and steric properties, making it a valuable building block for medicinal chemists and synthetic organic chemists.

The structural features of 3,5-Difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride include a benzene ring substituted with fluorine atoms at the 3rd and 5th positions, and a methoxymethoxy group at the 2nd position. The sulfonyl chloride functionality at the 1st position of the benzene ring enhances its reactivity, particularly in nucleophilic substitution reactions. These characteristics make it a versatile intermediate for the synthesis of more complex molecules, including potential drug candidates.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The fluorine atoms in 3,5-Difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride contribute to these desirable properties by influencing the electronic distribution of the molecule. This can lead to improved pharmacokinetic profiles and reduced susceptibility to degradation by metabolic enzymes.

The methoxymethoxy group in the structure also plays a crucial role in modulating the reactivity and selectivity of the compound. This group can serve as a protecting group or participate in further functionalization strategies, depending on the synthetic goals. The combination of these structural elements makes 3,5-Difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride a promising candidate for further exploration in drug discovery and development.

Recent studies have demonstrated the utility of sulfonyl chlorides as key intermediates in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. The reactivity of sulfonyl chlorides allows for easy introduction of various functional groups, enabling the construction of complex molecular architectures. For instance, 3,5-Difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride can be used to synthesize sulfonamides, which are known for their wide range of biological activities.

The fluorinated sulfonyl chlorides have been particularly studied for their potential applications in oncology and anti-inflammatory drug development. The ability to introduce fluorine atoms into drug molecules often enhances their binding affinity to target proteins and improves their overall efficacy. In addition, fluorinated compounds are frequently employed in diagnostic imaging due to their ability to be detected by nuclear magnetic resonance (NMR) and positron emission tomography (PET) scans.

The synthesis of 3,5-Difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride typically involves multi-step organic transformations starting from commercially available precursors. The introduction of fluorine atoms often requires specialized reagents and conditions due to the high electronegativity and reactivity of fluorine. However, advances in synthetic methodology have made it possible to achieve these transformations with greater efficiency and selectivity.

One notable application of 3,5-Difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride is in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often targeted by therapeutic agents. The presence of both fluorine and methoxy groups can enhance the binding affinity of kinase inhibitors to their target enzymes, leading to more effective treatment outcomes.

Another area where this compound has shown promise is in the development of antiviral agents. Fluorinated aromatic compounds have been found to exhibit inhibitory activity against various viral enzymes, including proteases and polymerases. The unique structural features of 3,5-Difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride make it an attractive candidate for further exploration in this field.

In conclusion, 3,5-Difluoro-2-(methoxymethoxy)benzene-1-sulfonyl chloride (CAS No. 2247106-01-8) is a multifaceted compound with significant potential applications in pharmaceutical research and drug development. Its structural features enable diverse synthetic strategies and biological activities, making it a valuable tool for medicinal chemists and researchers alike. As our understanding of fluorinated compounds continues to grow, it is likely that new applications for this compound will emerge.

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